
5-fluoro-2-(phenoxymethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(phenoxymethyl)-1H-benzimidazole is a derivative of the benzimidazole family, a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. This compound, in particular, is synthesized for its potential applications in biological and chemical research due to its unique structural and functional properties.
Synthesis Analysis
The synthesis of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole derivatives involves several key steps starting from o-phenylenediamine or its functionalized derivatives. A common approach includes the condensation of o-phenylenediamine with phenoxyacetic acid, followed by reactions with halogenated compounds to introduce the fluoro group. The synthesis procedures aim to optimize yields and purity of the final product, focusing on the precise control of reaction conditions and the use of efficient catalysts (Salahuddin et al., 2017).
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectroscopy. These compounds typically exhibit distinctive spectral features that reflect their structural properties, such as the presence of the fluorophenoxymethyl group and the benzimidazole core. Crystallographic analysis further elucidates the molecular conformation and intermolecular interactions, providing insights into the compound's stability and reactivity (Özbey et al., 2004).
Chemical Reactions and Properties
5-Fluoro-2-(phenoxymethyl)-1H-benzimidazole participates in various chemical reactions, leveraging its reactive sites for further functionalization. These reactions include nucleophilic substitution, coupling reactions, and cyclization processes, allowing for the synthesis of a wide array of derivatives with diverse biological and chemical properties. The fluoro and phenoxymethyl groups play critical roles in determining the reactivity and the outcome of these reactions (Hida et al., 1995).
Physical Properties Analysis
The physical properties of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents, affecting the compound's behavior in different environments and its suitability for specific applications. Studies typically focus on optimizing these properties to enhance the compound's performance in its intended use (Menteşe et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole, including acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The presence of the fluorine atom and the benzimidazole core significantly impacts the compound's electronic properties, influencing its interactions with biological targets and chemical reagents. These properties are pivotal in the compound's applications in medicinal chemistry and material science (Jismy et al., 2023).
作用機序
Target of Action
The primary target of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole, also known as 5-fluoro-2’-deoxycytidine (FCdR), is DNA methylation . DNA methylation is a covalent modification of the methyl group on the 5C site of cytosine nucleoside, which is dynamically regulated by methylation and demethylation . High levels of DNA methylation on gene promoters are associated with transcriptional repression of genes .
Mode of Action
FCdR acts as a DNA methylation inhibitor . It interacts with its targets by inhibiting the activity of DNA methylation, which could lead to the up-regulation of the expression of multiple cancer-related genes . Furthermore, FCdR activates the DNA damage response pathway .
Biochemical Pathways
FCdR affects the DNA methylation pathway and the DNA damage response pathway . The inhibition of DNA methylation can lead to the activation of tumor suppressor genes, which can suppress tumorigenesis . The activation of the DNA damage response pathway can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
In vivo, FCdR is rapidly and sequentially converted to 5-fluoro-2’-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . The oral bioavailability of FCdR alone is approximately 4% . Coadministration with tetrahydrouridine (thu), a cytidine deaminase (cd) inhibitor, can increase exposure to fcdr and decrease exposure to its metabolites . This can increase the oral bioavailability of FCdR to up to 24% .
Result of Action
The result of FCdR’s action is the inhibition of cancer cell proliferation . This is achieved through the activation of the DNA damage response pathway, which leads to the inhibition of cancer cells at the G2/M checkpoint .
Action Environment
The action, efficacy, and stability of FCdR can be influenced by various environmental factors. For instance, the presence of a CD inhibitor like THU can significantly increase the bioavailability of FCdR . This suggests that the drug’s environment, including the presence of other compounds, can significantly impact its action.
特性
IUPAC Name |
6-fluoro-2-(phenoxymethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-6-7-12-13(8-10)17-14(16-12)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFUCQUEGZRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

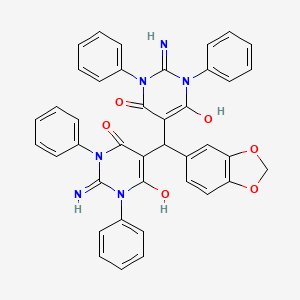
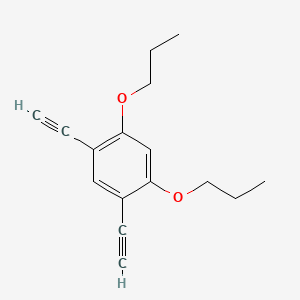
![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B4979477.png)
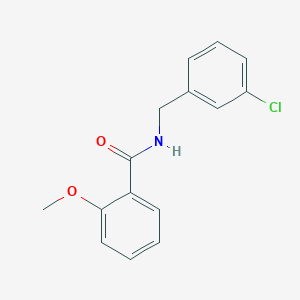
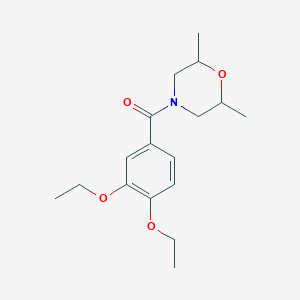
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)

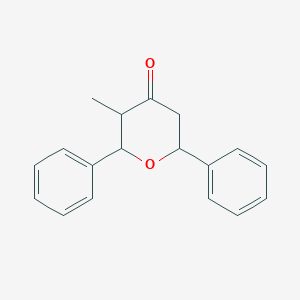
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)
![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)